4-(Piperazin-2-ylmethyl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
70403-32-6 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-(piperazin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h9-11H,1-8H2 |
InChI Key |
GRVJXWHAFWTUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CN2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(piperazin-2-ylmethyl)morpholine, the primary disconnection points are the C-N bonds within the piperazine (B1678402) and morpholine (B109124) ring systems, as well as the bond connecting the two heterocyclic moieties.
A logical retrosynthetic approach would involve disconnecting the bond between the morpholine nitrogen and the piperazinylmethyl group. This leads to two key synthons: a morpholine unit and a piperazine-2-ylmethyl unit. The piperazine-2-ylmethyl synthon can be further broken down, suggesting starting materials like a protected piperazine and a two-carbon electrophile. This strategy allows for a convergent synthesis where the two heterocyclic rings are prepared separately and then joined. youtube.comyoutube.com
Another key disconnection strategy focuses on the formation of the piperazine ring itself. This involves breaking the two C-N bonds of the piperazine ring, leading to a linear precursor containing both the morpholine and the necessary diamine functionalities. This approach is often employed in cyclization reactions. researchgate.net
Direct Synthetic Routes to this compound
Several direct synthetic routes have been developed to construct the this compound scaffold. These methods can be broadly categorized into reductive amination, nucleophilic substitution, and cyclization reactions.
Reductive Amination Approaches
Reductive amination is a powerful method for forming C-N bonds. In the context of synthesizing this compound, this approach typically involves the reaction of a morpholine derivative with a piperazine precursor bearing a carbonyl group, or vice versa, in the presence of a reducing agent. mdpi.comorganic-chemistry.orgnih.gov For instance, a suitably protected piperazin-2-carbaldehyde could be reacted with morpholine under reductive amination conditions to yield the target molecule after deprotection. The choice of reducing agent is crucial and can range from common hydrides like sodium borohydride (B1222165) to more specialized reagents like sodium triacetoxyborohydride. organic-chemistry.org
A notable example of this approach is the one-pot, tandem reductive amination-transamidation-cyclization reaction to produce substituted piperazin-2-ones, which are precursors to piperazine derivatives. organic-chemistry.orgnih.gov This highlights the versatility of reductive amination in constructing complex heterocyclic systems.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to this compound. researchgate.netscispace.com This strategy typically involves the reaction of a nucleophilic morpholine with a piperazine derivative containing a suitable leaving group, or the reverse, where a nucleophilic piperazine derivative reacts with a morpholinomethyl electrophile.
For example, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be synthesized via a substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine. mdpi.com A similar principle can be applied to the synthesis of this compound, where a halo- or tosyl-substituted piperazinylmethyl derivative is reacted with morpholine. The efficiency of these reactions is often enhanced by the use of a base to neutralize the acid generated during the reaction. mdpi.com
The choice of solvent and reaction conditions is critical to minimize side reactions and maximize yield. Common solvents for such reactions include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide.
Cyclization Reactions and Ring-Closure Strategies
The construction of the piperazine or morpholine ring through cyclization is another important synthetic strategy. acs.orgnih.gov In this approach, a linear precursor containing all the necessary atoms for the ring is synthesized and then subjected to conditions that promote intramolecular cyclization.
For the synthesis of this compound, one could envision a precursor containing a morpholine moiety and a diaminoethane unit appended with a suitable functional group to facilitate ring closure. For example, stereoselective substitution of α-halo esters with ethylenediamine (B42938) nucleophiles can lead to the formation of 3-substituted piperazin-2-ones, which can be further modified to obtain the desired piperazine derivative. acs.org Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols also offer a convenient method for constructing morpholine and piperazine derivatives. rsc.org
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of this compound can benefit from various catalytic approaches, particularly those involving transition metals.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing C-C and C-N bonds. acs.orgmdpi.comnih.govnih.gov While direct application to the final assembly of this compound might be less common, these methods are invaluable for synthesizing the substituted precursors required for the direct synthetic routes mentioned earlier.
For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to couple a protected piperazine with an appropriately functionalized morpholine-containing aryl halide. mdpi.com Similarly, Suzuki coupling can be used to form a C-C bond between a morpholine-containing boronic acid and a piperazine-containing halide, which could then be further elaborated to the target molecule. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions. acs.orgnih.gov
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemistry
High-resolution NMR spectroscopy is the cornerstone for elucidating the solution-state structure and dynamics of 4-(Piperazin-2-ylmethyl)morpholine. The molecule's protons and carbons in the piperazine (B1678402) ring, morpholine (B109124) ring, and the connecting methylene (B1212753) bridge give rise to a complex but interpretable set of signals.
While specific experimental data for this compound is not extensively published, the expected chemical shifts and correlations can be reliably predicted based on extensive literature for morpholine and piperazine-containing structures. mdpi.comresearchgate.net The piperazine and morpholine rings are expected to adopt chair conformations in solution. researchgate.net
| Position | Ring/Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 2 | Piperazine | CH | ~2.9 - 3.1 | ~55 - 58 |
| 3, 5 | Piperazine | CH₂ | ~2.7 - 2.9 (axial), ~3.0 - 3.2 (equatorial) | ~45 - 48 |
| 6 | Piperazine | CH₂ | ~2.6 - 2.8 | ~44 - 46 |
| - | Methylene Bridge | CH₂ | ~2.4 - 2.6 | ~60 - 63 |
| 2', 6' | Morpholine | CH₂ | ~2.4 - 2.6 | ~66 - 68 |
| 3', 5' | Morpholine | CH₂ | ~3.6 - 3.8 | ~53 - 55 |
| 1 (NH) | Piperazine | NH | Broad singlet, variable | - |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted above and for mapping out the molecule's covalent and spatial framework. wikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be critical for tracing the connectivity within the piperazine and morpholine rings separately. For example, cross-peaks would connect the proton at C2 of the piperazine to its neighbors on the methylene bridge and at C3, confirming the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduepfl.ch It provides a direct link between the ¹H and ¹³C assignments. Each CH or CH₂ group in the molecule would produce a distinct cross-peak, simplifying the assignment of the crowded aliphatic region of the carbon spectrum. wikipedia.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by identifying longer-range couplings (typically 2-4 bonds). wikipedia.orgyoutube.com Key correlations would include those between the protons of the methylene bridge and the carbons of both the piperazine (C2, C3) and morpholine (C2', C6') rings. This would unequivocally confirm the linkage between the two heterocyclic systems via the methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, regardless of whether they are connected through bonds. harvard.edu NOESY data is vital for determining the preferred conformation and the relative orientation of the two rings. For instance, NOE cross-peaks between protons on the piperazine ring and protons on the morpholine ring would provide direct evidence of their spatial proximity and help define the three-dimensional fold of the molecule.
In the event that this compound can be crystallized, solid-state NMR (ssNMR) would offer valuable insights into its structure in the solid phase. This technique can distinguish between different crystalline forms (polymorphs) and identify the presence of multiple, non-equivalent molecules within the crystal's asymmetric unit. The data from ssNMR serves as a powerful complement to X-ray diffraction studies.
Vibrational Spectroscopy for Molecular Structure and Interactions (FT-IR, Raman)
Key expected vibrational modes for this compound would include:
N-H Stretching: A characteristic broad band in the FT-IR spectrum, typically around 3200-3400 cm⁻¹, arising from the secondary amine in the piperazine ring.
C-H Stretching: Multiple sharp bands in the 2800-3000 cm⁻¹ region from the various CH₂ groups and the single CH group.
N-H Bending: A band around 1600-1650 cm⁻¹.
CH₂ Scissoring/Deformation: Bands in the 1440-1470 cm⁻¹ region.
C-O-C Asymmetric Stretching: A strong, characteristic band for the morpholine ether linkage, expected around 1115 cm⁻¹. nih.gov
C-N Stretching: Multiple bands in the 1000-1250 cm⁻¹ region corresponding to the various C-N bonds in both rings.
| Frequency Range (cm⁻¹) | Assignment | Ring/Group | Spectroscopy Method |
|---|---|---|---|
| 3200 - 3400 | N-H Stretch | Piperazine | FT-IR |
| 2800 - 3000 | C-H Stretch | All | FT-IR, Raman |
| 1440 - 1470 | CH₂ Scissoring | All | FT-IR, Raman |
| ~1115 | C-O-C Asymmetric Stretch | Morpholine | FT-IR |
| 1000 - 1250 | C-N Stretch | Piperazine, Morpholine | FT-IR, Raman |
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound through high-resolution mass measurements. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, are used to probe the molecule's structure by identifying characteristic neutral losses and fragment ions. nih.govresearchgate.net
For this compound (C₁₀H₂₁N₃O, Exact Mass: 199.1685), the protonated molecule [M+H]⁺ would be observed at m/z 200.1759 in ESI-MS. The fragmentation pathways would likely be dominated by the cleavage of the most labile bonds, particularly the bonds adjacent to the nitrogen atoms.
Key predicted fragmentation pathways include:
Cleavage of the methylene bridge: Scission of the bond between the methylene carbon and the piperazine nitrogen could yield a stable morpholinomethyl cation at m/z 100.0757 (C₅H₁₀NO⁺).
Ring Opening of Piperazine: Fragmentation could be initiated by the opening of the piperazine ring, followed by the loss of small neutral molecules.
Loss of the Morpholine Moiety: Cleavage could result in the loss of a neutral morpholine molecule, although this is generally less common than pathways producing stable cationic fragments.
| m/z (Predicted) | Formula | Proposed Fragment Structure/Loss |
|---|---|---|
| 200.1759 | [C₁₀H₂₂N₃O]⁺ | Protonated Parent Molecule [M+H]⁺ |
| 100.0757 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation |
| 86.0968 | [C₅H₁₂N]⁺ | Protonated Piperazine fragment |
| 56.0500 | [C₃H₆N]⁺ | Aziridinium fragment from ring cleavage |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound 4-(pyrazin-2-yl)morpholine reveals key structural features that are likely to be shared. nih.govresearchgate.net
In the crystal, the morpholine and piperazine rings would be expected to adopt stable chair conformations. The crystal packing would be heavily influenced by intermolecular hydrogen bonds. The secondary amine (N-H) of the piperazine ring would act as a hydrogen bond donor, while the morpholine oxygen atom and the tertiary nitrogen atoms could act as hydrogen bond acceptors, creating a complex three-dimensional network. nih.govresearchgate.net
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) e.g., P2₁/c or non-centrosymmetric (for enantiopure) |
| Ring Conformation | Chair (for both rings) |
| Key Interactions | Intermolecular N-H···O and N-H···N hydrogen bonds |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral variants are considered)
The presence of a stereocenter at the C2 position of the piperazine ring means that this compound is a chiral molecule and can exist as two enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques, which measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, are essential for determining the absolute configuration of a specific enantiomer.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, often called a Cotton effect, is highly sensitive to the three-dimensional arrangement of chromophores around the stereocenter. By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations for the (R) and (S) configurations, the absolute stereochemistry can be assigned.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It measures the differential absorption of circularly polarized light in the IR region. VCD provides a more detailed stereochemical fingerprint of the entire molecule, as it is sensitive to the chirality of all vibrational modes. As with ECD, comparison with theoretical VCD spectra is the standard method for assigning the absolute configuration. Studies on other chiral piperazine derivatives have successfully used these methods for stereochemical elucidation. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations (Density Functional Theory, Ab Initio)
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of chemical compounds. Although no specific DFT or ab initio studies on 4-(piperazin-2-ylmethyl)morpholine have been identified, the general electronic features can be inferred from the known properties of its components.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound would be characterized by the interplay of the electron-donating saturated amine and ether functionalities. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) and morpholine (B109124) rings, reflecting their nucleophilic character. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the anti-bonding orbitals of the C-N, C-O, and C-C bonds. A full molecular orbital analysis would be necessary to determine the precise energy levels and contributions of atomic orbitals to the HOMO, LUMO, and other frontier orbitals, which are crucial in understanding the molecule's reactivity. In a study on novel piperazine, 1,3,4-oxadiazole, and quinoline (B57606) conjugates, DFT was used to describe the electronic structure through various reactivity descriptors, including HOMO and LUMO. nih.gov
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential surface (EPS) of this compound would reveal the charge distribution across the molecule. Negative electrostatic potential would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to carbon and nitrogen would exhibit positive electrostatic potential. The methylene (B1212753) bridge connecting the two heterocyclic rings would likely display a relatively neutral potential. Understanding the charge distribution is key to predicting intermolecular interactions and the molecule's behavior in different chemical environments.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. For this compound, DFT calculations could predict the characteristic vibrational modes associated with the C-N, C-O, N-H, and C-H bonds of the piperazine and morpholine rings. Similarly, the 1H and 13C NMR chemical shifts could be calculated and compared with experimental data to confirm the molecular structure and conformational preferences. In a study of N-benzoylated piperazine compounds, temperature-dependent 1H NMR spectroscopy was used to study their conformational behavior. rsc.org
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine and morpholine rings, along with the rotational freedom of the methylene linker, gives rise to a complex conformational landscape for this compound.
Ring Conformations (Chair, Boat) of Morpholine and Piperazine Moieties
Both morpholine and piperazine rings predominantly adopt a chair conformation, which minimizes steric and torsional strain. researchgate.netresearchgate.net For morpholine, the chair conformer is significantly lower in energy than the skew-boat conformer. researchgate.net In the case of piperazine, the chair conformation is also the most stable. researchgate.net The nitrogen inversion process in both rings allows for the interconversion between different chair conformations. For monosubstituted piperazines and morpholines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. In this compound, both the morpholine and piperazine rings are expected to exist primarily in their chair conformations.
Table 1: General Conformational Preferences of Piperazine and Morpholine Rings
| Ring System | Most Stable Conformation | Less Stable Conformation(s) | Key Conformational Processes |
| Piperazine | Chair | Boat, Twist-Boat | Ring Inversion, Nitrogen Inversion |
| Morpholine | Chair | Boat, Twist-Boat | Ring Inversion, Nitrogen Inversion |
This table is based on general principles of conformational analysis of six-membered heterocyclic rings.
Rotational Barriers and Dynamic Processes
The rotation around the single bonds connecting the piperazine ring, the methylene group, and the morpholine ring introduces additional conformational flexibility. The rotation around the C-N bond linking the methylene group to the morpholine nitrogen and the C-C bond of the ethylamine (B1201723) bridge of the piperazine will have specific rotational energy barriers. These barriers dictate the rate of interconversion between different rotamers. Studies on N-alkyl piperazines have shown that the energy barriers for rotation and ring inversion can be determined using techniques like temperature-dependent NMR spectroscopy. rsc.org The specific rotational barriers for this compound would need to be determined through detailed computational studies, such as relaxed potential energy surface scans using DFT. These calculations would identify the lowest energy conformers and the transition states connecting them, providing a comprehensive picture of the molecule's dynamic behavior.
Reaction Pathway Modeling and Transition State Characterization
No published research was found that computationally models the reaction pathways for the synthesis of this compound or characterizes its transition states. Such studies would typically involve quantum mechanics calculations (like Density Functional Theory, DFT) to map the potential energy surface of a reaction, identify the lowest energy path from reactants to products, and calculate the structure and energy of transition states. This information provides insight into reaction kinetics and mechanism, but has not been applied to this specific compound in the available literature.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
There are no available molecular dynamics (MD) simulation studies for this compound. This type of research would provide atomic-level insight into the dynamic behavior of the molecule. Specifically, MD simulations could be used to:
Analyze Solvent Effects: By simulating the compound in different solvents (e.g., water, ethanol), researchers could understand how the solvent structure organizes around the molecule and affects its conformation. Key parameters like the radial distribution function (RDF) would illustrate the probability of finding solvent molecules at a certain distance from atoms in the compound.
Characterize Intermolecular Interactions: Simulations of multiple molecules of this compound would reveal how they interact with each other. This includes identifying and quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the substance's bulk properties.
Without published studies, data tables detailing simulation parameters (force field, simulation time, temperature, pressure) or results (interaction energies, conformational analysis, diffusion coefficients) cannot be generated.
Chemical Reactivity and Transformations
Functionalization Strategies of the Piperazine (B1678402) and Morpholine (B109124) Rings
The piperazine and morpholine rings in 4-(piperazin-2-ylmethyl)morpholine offer multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. researchgate.netresearchgate.net
The secondary amine in the piperazine ring is a primary site for N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's properties.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the piperazine ring can be achieved through reactions with alkyl halides or via reductive amination. For instance, the reaction with a suitable alkyl halide in the presence of a base leads to the corresponding N-alkylated derivative. This strategy is commonly employed to enhance the lipophilicity and modulate the pharmacological activity of piperazine-containing compounds. mdpi.com
N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or acid anhydrides. This transformation is often used to introduce various functional groups and to prepare amides with diverse biological activities. For example, reaction with benzoyl chloride would yield an N-benzoyl derivative. scispace.com
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | N-Methyl-4-(piperazin-2-ylmethyl)morpholine |
| N-Acylation | Acetyl Chloride | N-Acetyl-4-(piperazin-2-ylmethyl)morpholine |
The piperazine and morpholine rings can undergo oxidative and reductive transformations, although these are less common than N-functionalization.
Oxidative Transformations: Oxidation of the piperazine ring can lead to the formation of various products, including piperazinones or aromatic pyrazines, depending on the reaction conditions and oxidizing agents used. Strong oxidizing agents can potentially lead to ring-opening. researchgate.net The morpholine ring is generally more resistant to oxidation but can be cleaved under harsh conditions.
Reductive Transformations: The reduction of the piperazine ring is not a common transformation as it is already a saturated heterocycle. However, if derivatives containing reducible functional groups (e.g., amides) are prepared, these can be selectively reduced. For example, the reduction of an N-acylpiperazine derivative with a reducing agent like lithium aluminum hydride would yield the corresponding N-alkylpiperazine. scispace.com
Derivatization at the Methylene (B1212753) Bridge and Side Chains
The methylene bridge connecting the piperazine and morpholine rings is generally stable. However, synthetic strategies can be designed to introduce functionality at the carbon atoms of the piperazine or morpholine rings. For instance, α-functionalization of the morpholine ring can be achieved through the formation of an imine intermediate, which can then react with various nucleophiles. researchgate.net
Derivatization can also occur on side chains if they are introduced onto the heterocyclic rings. For example, if an N-hydroxyethyl group is introduced via alkylation, this alcohol functionality can be further derivatized through esterification or etherification.
Acid-Base Chemistry and Protonation States
The presence of two basic nitrogen atoms in the piperazine ring and one in the morpholine ring gives this compound its basic character. The piperazine nitrogens are typically more basic than the morpholine nitrogen.
The compound can exist in different protonation states depending on the pH of the solution. At physiological pH, it is likely to be protonated at one or both of the piperazine nitrogens. The specific pKa values would determine the predominant species at a given pH. The ability to exist in different protonation states is crucial for its interaction with biological targets and for its solubility and transport properties. Piperazine itself is a weak base. biointerfaceresearch.com
Coordination Chemistry: Ligand Properties and Metal Complexation Studies
Studies on similar N-substituted piperazine and morpholine derivatives have shown that they can form stable complexes with various transition metals, such as copper(II), nickel(II), and platinum(II). nih.gov The geometry and stability of these complexes depend on the metal ion, the solvent, and the specific structure of the ligand. nih.gov The formation of metal complexes can significantly alter the chemical and physical properties of the parent molecule, leading to applications in catalysis and materials science. biointerfaceresearch.comnih.gov For example, related piperazine-based ligands have been shown to form complexes that can catalyze epoxidation reactions. nih.gov
| Metal Ion Example | Potential Coordination Sites |
| Copper(II) | Piperazine Nitrogens, Morpholine Nitrogen |
| Nickel(II) | Piperazine Nitrogens |
| Platinum(II) | Piperazine Nitrogens, Morpholine Nitrogen |
Applications in Chemical Sciences
Role as a Chemical Building Block in Organic Synthesis
The intrinsic reactivity and functionality of 4-(Piperazin-2-ylmethyl)morpholine make it an important building block in the synthesis of more complex molecular architectures. The presence of secondary amine groups in the piperazine (B1678402) ring, along with the tertiary amine of the morpholine (B109124), provides multiple sites for chemical modification.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The piperazine and morpholine rings are considered "privileged backbones" in medicinal chemistry due to their favorable physicochemical properties. nih.gov The de novo synthesis of substituted piperazines and morpholines through MCRs, such as the Ugi reaction, allows for extensive control over the final molecular structure. nih.gov This approach is advantageous over traditional sequential synthesis, which can be time-consuming and resource-intensive. nih.gov The ability to introduce diverse substituents at multiple positions makes these scaffolds highly valuable for creating novel molecular entities. nih.govnih.gov
Scaffold for Complex Molecule Construction
The piperazine and morpholine heterocycles are fundamental scaffolds in the design of new molecules, particularly in medicinal chemistry. nih.gov They can be incorporated into larger structures to enhance pharmacokinetic properties like water solubility and metabolic stability. nih.gov The synthesis of complex molecules often involves the use of such heterocyclic building blocks. For instance, novel series of 2-(benzimidazol-2-yl)quinoxalines have been synthesized incorporating piperazine and morpholine moieties, which are known components of various antitumor drugs. nih.gov These structures can interact with biological targets like DNA, influencing critical metabolic pathways. nih.gov The versatility of the piperazine scaffold allows for the development of potent and selective ligands for a range of biological targets. researchgate.net
Potential as a Ligand in Catalysis
The nitrogen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions or active centers in organocatalysis.
Organocatalysis involving Amine Functionalities
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, including derivatives of piperazine and morpholine, are effective organocatalysts. nih.gov For example, a novel three-step, one-pot procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N'-protected piperazines, utilizing organocatalysis to install chiral alkyl groups at the C2 position. nih.gov While the pyrrolidine (B122466) nucleus has often been considered more efficient in enamine catalysis, recent studies have demonstrated the effectiveness of morpholine-based organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org The development of such catalysts expands the toolbox for creating enantioenriched molecules. acs.org
Ligand Design for Transition Metal Catalysis
The piperazine and morpholine motifs are also employed in the design of ligands for transition metal-catalyzed reactions. These ligands can coordinate with a metal center, influencing its catalytic activity and selectivity. For instance, palladium-catalyzed carboamination reactions have been used to synthesize piperazines in high yields. scispace.com Furthermore, copper(II) complexes with morpholine-substituted thiosemicarbazone hybrids have been investigated for their potential as anticancer agents, where the morpholine unit enhances aqueous solubility and improves the pharmacological profile. nih.gov The ability of the ligand to bind to the metal in a specific geometry is crucial for the outcome of the catalytic cycle. nih.gov
Applications in Materials Science
The unique structural and electronic properties of this compound and its derivatives lend themselves to applications in materials science, including polymer chemistry and the construction of supramolecular assemblies.
The formation of well-defined supramolecular structures is often driven by non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.com The piperazine and morpholine rings can participate in these interactions, facilitating the self-assembly of molecules into larger, ordered architectures. mdpi.com For example, coordination compounds involving pyridine (B92270) and pyrazole (B372694) ligands have been shown to form layered assemblies stabilized by various non-covalent interactions. mdpi.com The study of these interactions is crucial for designing new materials with specific properties. mdpi.com
Utilization in Advanced Analytical Methods
The unique structural features of this compound, which combine the piperazine and morpholine heterocyclic ring systems, present potential for specialized applications in analytical chemistry. However, a thorough review of scientific literature indicates that its use in advanced analytical methods is not extensively documented. The following sections address the specific areas of inquiry as outlined.
Derivatization Reagent in Trace Analysis
Derivatization is a common strategy in trace analysis to enhance the detectability and chromatographic behavior of analytes. This typically involves chemically modifying the target molecule to introduce a feature, such as a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, that the original analyte lacks. For compounds containing secondary amine functionalities, like the piperazine moiety in this compound, derivatization can be a key step for sensitive analysis.
Despite the theoretical potential for this compound to be used as a derivatizing agent itself—for example, by reacting with analytes to form a detectable product—no specific research or established methods documenting this application have been identified in publicly available scientific literature. The research community has more commonly focused on the derivatization of simpler piperazine and morpholine compounds for their detection, rather than using a more complex derivative like this compound as the reagent.
Stationary Phase Modifiers in Chromatography
In chromatography, particularly in techniques like High-Performance Liquid Chromatography (HPLC), stationary phase modifiers are compounds added to the mobile phase or chemically bonded to the stationary phase to improve separation selectivity, peak shape, and analysis time. The basic nitrogen centers in this compound could theoretically interact with residual silanol (B1196071) groups on silica-based stationary phases, a common cause of peak tailing for basic analytes.
However, a comprehensive search of academic and patent literature did not yield any studies where this compound has been specifically employed as a stationary phase modifier. The development and application of such modifiers often favor simpler, more commercially available, or more effective amines for this purpose. There is currently no data to support the use or detail the effects of this compound in modifying chromatographic stationary phases.
Future Research Directions and Unexplored Chemical Space
Development of Novel Synthetic Pathways
The synthesis of 4-(piperazin-2-ylmethyl)morpholine and its derivatives presents an opportunity for the development of innovative and efficient synthetic methodologies. Current approaches to constructing piperazine (B1678402) and morpholine (B109124) rings often involve multi-step sequences. nih.gov Future research could focus on creating more streamlined and modular synthetic routes.
One promising avenue is the development of a convergent synthesis that joins pre-functionalized piperazine and morpholine fragments. For example, a nucleophilic substitution reaction between a protected 2-(chloromethyl)piperazine and morpholine could be optimized. Key challenges to overcome would include achieving high yields and minimizing side reactions.
Furthermore, the exploration of one-pot multicomponent reactions (MCRs) could provide a highly efficient route to a diverse library of this compound analogues. nih.gov An Ugi or Passerini reaction, for instance, could be designed to incorporate the core scaffold in a single, atom-economical step.
| Proposed Synthetic Approach | Key Advantages | Potential Challenges |
| Convergent Synthesis | Modular, allows for late-stage diversification | Requires pre-functionalization of starting materials, potential for low yields |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, diversity-oriented | Optimization of reaction conditions, potential for complex product mixtures |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Requires specialized equipment, potential for clogging |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is another fertile ground for investigation. The presence of multiple reactive sites—the secondary amine of the piperazine ring, the tertiary amines, and various C-H bonds—allows for a wide range of chemical transformations.
Future studies could investigate the selective functionalization of the N-H group of the piperazine moiety. This could involve reactions such as acylation, alkylation, or arylation to introduce a variety of substituents, thereby modulating the molecule's physicochemical properties.
Moreover, the exploration of C-H activation methodologies could unlock novel reactivity. Directed C-H functionalization, guided by the nitrogen atoms within the rings, could enable the introduction of functional groups at positions that are traditionally difficult to access. This would open up new avenues for creating structurally complex and diverse analogues.
Computational Design of Functionalized Analogues with Predicted Properties
Computational chemistry offers a powerful tool for the rational design of novel this compound analogues with tailored properties. nih.govresearchgate.net By employing techniques such as density functional theory (DFT) and molecular docking, researchers can predict the physicochemical and biological properties of virtual compounds before their synthesis.
Future computational studies could focus on building a library of virtual analogues by systematically modifying the core structure. For each analogue, key properties such as solubility, lipophilicity (LogP), and potential binding affinity to various biological targets could be calculated. This in silico screening would allow for the prioritization of synthetic targets with the highest potential for desired applications, such as in drug discovery. nih.govresearchgate.net
| Predicted Property | Computational Method | Potential Application |
| Aqueous Solubility | Quantitative Structure-Property Relationship (QSPR) models | Improved bioavailability of potential drug candidates |
| Lipophilicity (LogP) | Fragment-based prediction methods | Optimization of membrane permeability |
| Binding Affinity to Kinases | Molecular Docking and Molecular Dynamics (MD) simulations | Development of novel kinase inhibitors for cancer therapy |
Integration into Novel Supramolecular Architectures
The unique structural and electronic features of this compound make it an attractive building block for the construction of novel supramolecular assemblies. The presence of hydrogen bond donors and acceptors, as well as potential coordination sites for metal ions, suggests that this molecule could participate in a variety of non-covalent interactions.
Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or metal-organic frameworks (MOFs). The ability to control the assembly process through careful molecular design could lead to new materials with interesting optical, electronic, or catalytic properties.
Investigation of Stereoselective Transformations
The piperazine ring in this compound possesses a stereocenter at the C2 position. The synthesis of enantiomerically pure forms of this compound is crucial, as different enantiomers often exhibit distinct biological activities. rsc.org
Significant opportunities lie in the development of stereoselective synthetic methods. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to obtain the desired enantiomer with high purity. nih.govacs.org For instance, an asymmetric transfer hydrogenation of a suitable prochiral precursor could be a viable strategy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Piperazin-2-ylmethyl)morpholine, and what are their critical reaction parameters?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between morpholine derivatives and piperazine precursors under alkaline conditions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions of 4-chloronitrobenzene with N-methylpiperazine in the presence of a base (e.g., K₂CO₃), followed by reduction and acid treatment . Key parameters include pH control (to avoid side reactions), temperature (60–80°C for optimal yield), and stoichiometric ratios of reactants. Purification often employs column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, Raman) be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify proton environments in the morpholine and piperazine rings. For instance, methylene protons adjacent to nitrogen in morpholine resonate at δ 3.6–3.8 ppm, while piperazine protons appear as multiplets near δ 2.5–3.0 ppm .
- Raman/IR : Stretching vibrations for C–N bonds (1100–1250 cm⁻¹) and C–O bonds (morpholine ring, ~1127 cm⁻¹) are critical markers. Pressure-dependent Raman studies on similar morpholine derivatives reveal conformational changes under high pressure, useful for validating crystal packing and hydrogen-bonding interactions .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. For spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
- First Aid : In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Reagent Optimization : Use excess piperazine derivatives (1.2–1.5 equivalents) to drive the reaction to completion. Catalysts like DMAP (4-dimethylaminopyridine) can enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. For example, 4-(2-chlorobenzyl)morpholine analogs achieve >80% yield in DMF at 80°C .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC. Common byproducts (e.g., dimerized piperazine) are removed via gradient elution in chromatography .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for piperazine-morpholine hybrids?
- Methodological Answer :
- Target-Specific Assays : Use receptor-binding assays (e.g., dopamine D3 receptor selectivity studies) to isolate mechanisms. For example, functionalized diamino-butylbenzamides with piperazine moieties show divergent activity depending on substituent positioning .
- Metabolic Stability Profiling : Evaluate cytochrome P450 interactions (e.g., CYP2A13 inhibition assays) to account for metabolic discrepancies. Compounds like 4-(2-chlorobenzyl)morpholine exhibit high solubility (180–184 μM) but variable metabolic half-lives .
Q. How do crystallographic and computational methods elucidate conformational dynamics of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determines bond angles and dihedral angles (e.g., morpholine chair vs. piperazine puckered conformations). For example, C–H···O and C–H···π interactions stabilize crystal packing in analogs like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone .
- DFT Calculations : Predict vibrational frequencies and electron density maps. Ab-initio methods (e.g., CNDO/2) correlate experimental Raman shifts (e.g., 2980–3145 cm⁻¹ for C–H stretching) with theoretical models .
Q. What methodologies are effective in analyzing the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) to identify degradation products (e.g., morpholine ring opening at acidic pH). LC-MS can track intermediates like 4-aminophenylpiperazine .
- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity. Structural analogs with halogen substituents (e.g., 4-chlorophenyl groups) show higher persistence in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
